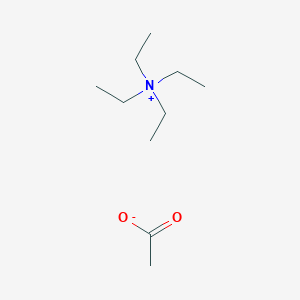

テトラエチルアンモニウムアセテート

概要

説明

テトラエチルアンモニウムは、化学式C8H20N+ の四級アンモニウムカチオンです。これは、中心の窒素原子に4つのエチル基が結合したものです。 この化合物は、研究室で無機アニオンの親油性塩を調製するために一般的に使用されます 。 テトラエチルアンモニウムは、カリウムチャネルをブロックする能力で知られており、薬理学研究において貴重なツールとなっています 。

科学的研究の応用

Tetraethylammonium has a wide range of applications in scientific research:

Chemistry: Used as a counterion to prepare lipophilic salts of inorganic anions.

Biology: Acts as a blocker of potassium channels, making it useful in studies of ion channel function.

Medicine: Investigated for its potential as a vasodilator due to its ability to block autonomic ganglia.

Industry: Used in the synthesis of high-silica zeolites and as a template for micropore formation in zeolites.

作用機序

テトラエチルアンモニウムは、カリウムチャネル、特にカルシウム活性化カリウムチャネルと電圧活性化カリウムチャネル、およびニコチン性アセチルコリン受容体をブロックすることでその効果を発揮します 。 このブロックは、カリウムイオンの流出を阻止し、筋肉収縮や神経伝達などの様々な生理学的プロセスに影響を与える可能性があります 。

類似化合物の比較

類似化合物

テトラブチルアンモニウム: テトラエチルアンモニウムに似ていますが、エチル基の代わりにブチル基を持っています。

テトラメチルアンモニウム: エチル基の代わりにメチル基を含み、同様の用途で使用されます.

独自性

テトラエチルアンモニウムは、親油性と結晶化特性のバランスによりユニークです。 テトラエチルアンモニウムは、テトラブチルアンモニウムよりも親油性が低いため、結晶化が重要な特定の用途に適しています 。

生化学分析

Biochemical Properties

Tetraethylammonium acetate plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with enzymes such as acetylcholinesterase and proteins involved in ion transport. The compound inhibits potassium channels, which affects the flow of potassium ions across cell membranes . This inhibition is crucial in studying the function of ion channels and their role in various physiological processes.

Cellular Effects

Tetraethylammonium acetate has profound effects on different cell types and cellular processes. It influences cell function by modulating ion channels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in HeLa cells by inhibiting Bcl-2 and Bax expression, increasing reactive oxygen species production, and upregulating p53 and p21 proteins . These effects highlight its potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of tetraethylammonium acetate involves its interaction with ion channels and receptors. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the transmission of signals that regulate various physiological functions, leading to its vasodilatory effects. Additionally, tetraethylammonium acetate can inhibit enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraethylammonium acetate change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that tetraethylammonium acetate can have sustained effects on cellular function, particularly in inhibiting ion channels and affecting cell viability . These temporal effects are essential for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of tetraethylammonium acetate vary with different dosages in animal models. At low doses, it can effectively inhibit ion channels without causing significant toxicity. At high doses, it can lead to adverse effects such as neurotoxicity and cardiovascular issues . These dosage-dependent effects are crucial for determining the safe and effective use of tetraethylammonium acetate in research and potential therapeutic applications.

Metabolic Pathways

Tetraethylammonium acetate is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction affects metabolic flux and the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, tetraethylammonium acetate is transported and distributed through specific transporters and binding proteins. It can selectively permeate membranes, such as those used in transport membranes for carbon dioxide . This selective permeability is essential for its function in biochemical research and potential therapeutic applications.

Subcellular Localization

Tetraethylammonium acetate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it influences cellular metabolism and ion transport . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic targets.

準備方法

合成経路と反応条件

テトラエチルアンモニウムハロゲン化物塩は、トリエチルアミンとエチルハロゲン化物を反応させることで調製できます。 たとえば、テトラエチルアンモニウムヨウ化物の調製には、トリエチルアミンとエチルヨウ化物の反応が含まれます 。 別の一般的な方法は、塩のメタセシス反応であり、テトラエチルアンモニウム臭化物を水中で過塩素酸ナトリウムと混合して、テトラエチルアンモニウム過塩素酸を生成します 。

工業生産方法

工業的な設定では、テトラエチルアンモニウム塩は、同様の合成経路によって、より大規模に生産されます。 工業生産では、相間移動触媒が一般的に使用され、水相と有機相の間でイオンを移動させます 。

化学反応の分析

反応の種類

テトラエチルアンモニウムは、以下の化学反応を含む、様々な化学反応を起こします。

置換反応: テトラエチルアンモニウムは、そのエチル基の1つが別の基に置換される置換反応に関与することができます。

メタセシス反応: テトラエチルアンモニウムは、異なるテトラエチルアンモニウム塩を生成するために、一般的に塩のメタセシス反応に関与しています.

一般的な試薬と条件

エチルハロゲン化物: テトラエチルアンモニウムハロゲン化物の合成に使用されます。

過塩素酸ナトリウム: テトラエチルアンモニウム過塩素酸の調製に使用されます.

主要な生成物

テトラエチルアンモニウムヨウ化物: トリエチルアミンとエチルヨウ化物の反応から生成されます。

テトラエチルアンモニウム過塩素酸: テトラエチルアンモニウム臭化物と過塩素酸ナトリウムの反応から生成されます.

科学研究への応用

テトラエチルアンモニウムは、科学研究において幅広い用途を持っています。

類似化合物との比較

Similar Compounds

Tetrabutylammonium: Similar to tetraethylammonium but with butyl groups instead of ethyl groups.

Tetramethylammonium: Contains methyl groups instead of ethyl groups and is used in similar applications.

Uniqueness

Tetraethylammonium is unique due to its balance of lipophilicity and crystallization properties. It is less lipophilic than tetrabutylammonium, making it more suitable for certain applications where crystallization is important .

特性

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

CAS番号 |

1185-59-7 |

分子式 |

C8H20N+ |

分子量 |

130.25 g/mol |

IUPAC名 |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

InChIキー |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-] |

正規SMILES |

CC[N+](CC)(CC)CC |

Key on ui other cas no. |

1185-59-7 |

ピクトグラム |

Irritant |

関連するCAS |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

溶解性 |

Soluble in water. |

製品の起源 |

United States |

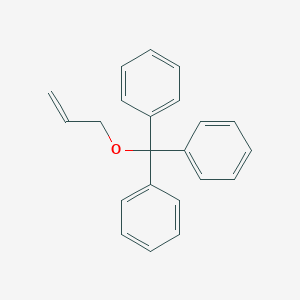

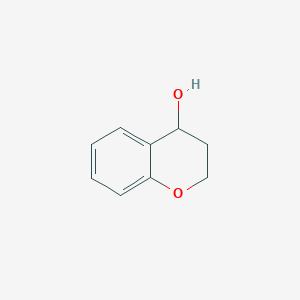

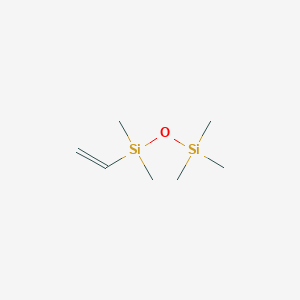

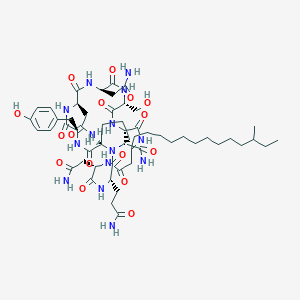

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

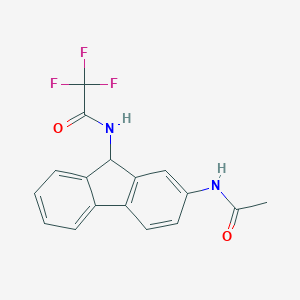

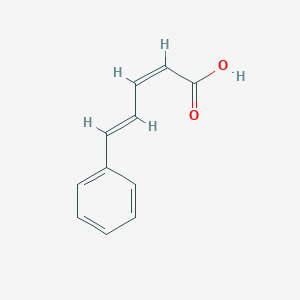

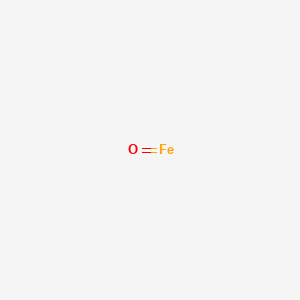

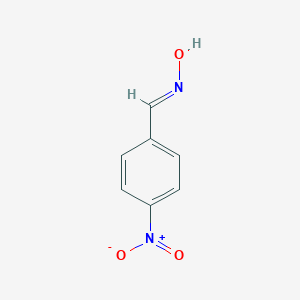

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。